molecular formula C11H15BrClN B2915949 1-[1-(4-Bromophenyl)cyclopropyl]ethan-1-amine hydrochloride CAS No. 1417636-05-5

1-[1-(4-Bromophenyl)cyclopropyl]ethan-1-amine hydrochloride

Cat. No. B2915949
CAS RN: 1417636-05-5
M. Wt: 276.6
InChI Key: PLUHWINZMDJUOW-UHFFFAOYSA-N
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Description

“1-[1-(4-Bromophenyl)cyclopropyl]ethan-1-amine hydrochloride” is a chemical compound with the empirical formula C10H12BrN · HCl . It has a molecular weight of 262.57 .


Molecular Structure Analysis

The molecular structure of “1-[1-(4-Bromophenyl)cyclopropyl]ethan-1-amine hydrochloride” consists of a cyclopropyl group attached to an ethan-1-amine group, with a 4-bromophenyl group also attached to the cyclopropyl group .

Scientific Research Applications

Synthesis of Branched Tryptamines

A study highlights the synthesis of branched tryptamines through the rearrangement of cyclopropylketone arylhydrazones, derived from arylhydrazine hydrochlorides and ketones. The process specifically utilizes (2-arylcyclopropyl)ethanones, reacting with model 4-bromophenylhydrazine hydrochloride to yield branched tryptamines, showcasing the potential application of 1-[1-(4-Bromophenyl)cyclopropyl]ethan-1-amine hydrochloride in creating complex organic structures with significant biological importance (Salikov et al., 2017).

Spiroaziridination Under High Pressure

Another application involves the reaction between primary amines and 2-bromo-2-(cycloalkylidene)acetates under high pressure to produce spiroaziridines. This method demonstrates the versatility of halogenated alkyl derivatives in synthesizing cyclic compounds with potential pharmaceutical applications (Rulev & Maddaluno, 2001).

Inhibition of Carbonic Anhydrase Isoenzymes

Research into the inhibition effects of cyclopropylcarboxylic acids and esters incorporating bromophenol moieties against carbonic anhydrase enzyme suggests potential therapeutic applications. Compounds synthesized from reactions involving bromophenol derivatives, likely including 1-[1-(4-Bromophenyl)cyclopropyl]ethan-1-amine hydrochloride, exhibited significant inhibitory activity against various human carbonic anhydrase isoenzymes, pointing towards its utility in designing inhibitors for clinical use (Boztaş et al., 2015).

Diastereo- and Enantioselective Syntheses

The compound's utility extends to the diastereo- and enantioselective synthesis of polysubstituted aminocyclobutanes and aminocyclopropanes through CuH-catalyzed hydroamination. This application underscores the compound's role in creating biologically active structures with multiple substituents and stereocenters, crucial for pharmaceutical synthesis (Feng et al., 2019).

properties

IUPAC Name

1-[1-(4-bromophenyl)cyclopropyl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN.ClH/c1-8(13)11(6-7-11)9-2-4-10(12)5-3-9;/h2-5,8H,6-7,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLUHWINZMDJUOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(CC1)C2=CC=C(C=C2)Br)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(4-Bromophenyl)cyclopropyl]ethan-1-amine hydrochloride

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